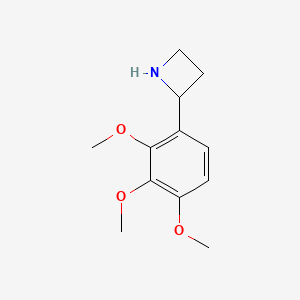

2-(2,3,4-Trimethoxyphenyl)azetidine

Description

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)azetidine |

InChI |

InChI=1S/C12H17NO3/c1-14-10-5-4-8(9-6-7-13-9)11(15-2)12(10)16-3/h4-5,9,13H,6-7H2,1-3H3 |

InChI Key |

OGPORGUFFGBFAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CCN2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Tosylimidazole-Mediated One-Pot Synthesis of 2-Azetidinones and Azetidines

Overview:

This method utilizes tosylimidazole (TsIm) as a key reagent for the cyclization of Schiff bases derived from aldehydes and amines, combined with carboxylic acids to generate azetidine derivatives under mild conditions.

- Formation of Schiff bases from aldehydes and amines.

- Reaction of Schiff bases with carboxylic acids in the presence of tosylimidazole and triethylamine in dry dichloromethane (CH₂Cl₂).

- Cyclization to form the azetidine ring via a [2 + 2] cycloaddition mechanism involving ketene intermediates.

Preparation Route for 2-(2,3,4-Trimethoxyphenyl)azetidine:

- Synthesize the corresponding Schiff base from 2,3,4-trimethoxybenzaldehyde and an appropriate amine (e.g., benzylamine).

- React with phenoxyacetic acid and tosylimidazole in dry CH₂Cl₂ at room temperature, optimized at a molar ratio of 1.3:1.3:1 for acid and TsIm, respectively, with 1.0 mmol of Schiff base (as per Table 1, entry 9).

- Purify the product via recrystallization, yielding the azetidine compound.

| Solvent | Temperature | Reagents (mmol) | Yield (%) | Reference |

|---|---|---|---|---|

| CH₂Cl₂ | Room Temp | TsIm: 1.3, Acid: 1.3, Schiff base: 1.0 | 51–60 |

Note: The method's versatility allows for the synthesis of various substituted azetidines, including the target compound, with yields typically ranging from 50-70%.

Cyclocondensation of Schiff Bases with Carboxylic Acids Using Tosylimidazole

- Formation of Schiff base from aldehyde and amine.

- Activation of carboxylic acid using tosylimidazole to generate a reactive ketene intermediate.

- Intramolecular cyclization to form the azetidine ring.

- Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF).

- Temperature: Ambient or slightly elevated (25–40°C).

- Reagents: Equimolar amounts of Schiff base, carboxylic acid, and TsIm, with triethylamine as a base.

| Substrate | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3,4-Trimethoxybenzaldehyde + amine | CH₂Cl₂ | Room temperature | 55–65 |

- Mild reaction conditions.

- High selectivity and good yields.

- Simple purification via recrystallization.

Microwave-Assisted Synthesis of Azetidines

Overview:

Microwave irradiation accelerates the cyclization process, leading to higher yields and shorter reaction times.

- Mix Schiff base, phenoxyacetic acid, and TsIm in a suitable solvent (e.g., ethanol or acetonitrile).

- Subject to microwave irradiation at 80–100°C for 10–15 minutes.

- Purify the product through recrystallization or chromatography.

- Microwave conditions improve yield efficiency to over 70%.

- Reaction times are significantly reduced compared to conventional heating.

Catalytic Alkylation of Thiols with 3-Arylazetidin-3-ols

- Synthesize 3-aryl-3-sulfanyl azetidines via iron-catalyzed alkylation of thiols with 3-arylazetidin-3-ols.

- Use FeCl₃ as a catalyst, with mild heating at 40°C for 15 hours, achieving yields up to 90%.

Application for 2,3,4-Trimethoxyphenyl Derivative:

- Prepare 3-arylazetidin-3-ols substituted with 2,3,4-trimethoxyphenyl groups through nucleophilic substitution or Grignard reactions, followed by alkylation with thiols.

| Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|

| FeCl₃ | 40°C | 85–90 |

Summary of Preparation Methods

Scientific Research Applications

2-(2,3,4-Trimethoxyphenyl)azetidine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a scaffold for drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3,4-trimethoxyphenyl)azetidine involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The trimethoxyphenyl group can enhance binding affinity and specificity, while the azetidine ring’s strain can facilitate reactive interactions.

Comparison with Similar Compounds

2-(2,3,4-Trimethoxyphenyl)pyrrolidine: Similar structure but with a five-membered ring.

2-(2,3,4-Trimethoxyphenyl)aziridine: Contains a three-membered ring, leading to different reactivity.

2-(2,3,4-Trimethoxyphenyl)piperidine: Features a six-membered ring, offering different stability and reactivity profiles.

Uniqueness: 2-(2,3,4-Trimethoxyphenyl)azetidine is unique due to its four-membered azetidine ring, which imparts significant ring strain and unique reactivity. This makes it a valuable scaffold in synthetic chemistry and drug development, offering distinct advantages over its five- and six-membered counterparts.

Biological Activity

2-(2,3,4-Trimethoxyphenyl)azetidine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-(2,3,4-trimethoxyphenyl)azetidine features an azetidine ring substituted with a trimethoxyphenyl group. The synthesis typically involves the reaction of appropriate precursors through methods such as nucleophilic substitution or cyclization reactions. The specific synthetic routes can vary based on desired modifications and functionalization of the azetidine core.

Anticancer Properties

Research indicates that 2-(2,3,4-trimethoxyphenyl)azetidine exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit tubulin polymerization and induce apoptosis in breast cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(2,3,4-Trimethoxyphenyl)azetidine | MCF-7 (Breast Cancer) | TBD | Tubulin polymerization inhibition |

| Similar Compounds | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.075 | Induction of apoptosis |

| Similar Compounds | Hs578T (Triple-Negative Breast Cancer) | 0.033 | Interaction at colchicine-binding site |

Studies have demonstrated that these compounds can significantly reduce cell viability and induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells .

The mechanism by which 2-(2,3,4-trimethoxyphenyl)azetidine exerts its biological effects is primarily through its interaction with tubulin. It acts as a colchicine-binding site inhibitor, disrupting microtubule dynamics essential for mitosis. This disruption ultimately leads to mitotic catastrophe and cell death in rapidly dividing cancer cells .

Case Studies

- Study on Antiproliferative Effects : A series of azetidin-2-one derivatives were synthesized and tested for their antiproliferative activity against MCF-7 and MDA-MB-231 cell lines. The results indicated that compounds with the trimethoxyphenyl substituent exhibited potent activity with IC50 values ranging from 0.075 µM to 0.620 µM, highlighting their potential as anticancer agents .

- Mechanistic Insights : Further mechanistic studies revealed that these compounds could induce apoptosis by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

Q & A

Q. How can researchers optimize the synthesis of 2-(2,3,4-Trimethoxyphenyl)azetidine while mitigating steric and electronic challenges posed by the trimethoxyphenyl substituent?

Methodological Answer: To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and catalysts. For example, use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, and employ coupling agents like EDC/HOBt for amide bond formation. Monitor reaction progress via TLC or HPLC-MS. If steric hindrance limits yield, consider introducing protective groups (e.g., Boc) on the azetidine nitrogen before functionalization. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures can isolate the product. Reference analogous protocols for aryl-substituted azetidines in synthetic literature .

Q. What safety protocols are critical when handling 2-(2,3,4-Trimethoxyphenyl)azetidine in laboratory settings?

Methodological Answer: Adhere to general safety practices for aryl amines and azetidines:

- Use fume hoods and PPE (gloves, lab coat, goggles).

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

- Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.

- Dispose of waste via approved chemical disposal protocols, avoiding aqueous drains.

Q. What spectroscopic techniques are most effective for characterizing 2-(2,3,4-Trimethoxyphenyl)azetidine, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.7–3.9 ppm for OCH₃ protons; δ ~55–60 ppm for carbons). The azetidine ring protons typically show splitting patterns between δ 3.0–4.5 ppm.

- FT-IR : Look for N-H stretches (~3300 cm⁻¹, if secondary amine) and C-O-C stretches (~1250 cm⁻¹).

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validate with computational predictions (e.g., DFT calculations for expected m/z) .

Advanced Research Questions

Q. How can structural contradictions between computational models (e.g., DFT-optimized geometries) and experimental crystallographic data for 2-(2,3,4-Trimethoxyphenyl)azetidine be resolved?

Methodological Answer:

- Refine computational parameters: Use higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) and account for solvent effects via implicit models (e.g., PCM).

- Validate crystallographic data using software like SHELXL for refinement, ensuring proper treatment of thermal displacement parameters and hydrogen bonding networks .

- If torsional angles diverge, re-examine crystal packing forces (e.g., π-π stacking of trimethoxyphenyl groups) that may distort the gas-phase DFT structure.

Q. What are best practices for resolving the crystal structure of 2-(2,3,4-Trimethoxyphenyl)azetidine using SHELX software?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve light atoms (e.g., hydrogen positions).

- Structure Solution : Employ SHELXD for dual-space direct methods or SIR2014 for heavy-atom localization.

- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and refine H-atoms geometrically. Use TWIN and BASF commands if twinning is detected. Validate with R1/wR2 convergence (<5% discrepancy) and check for voids using PLATON .

Q. How should researchers design biological activity assays for 2-(2,3,4-Trimethoxyphenyl)azetidine to ensure statistically robust results?

Methodological Answer:

- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements.

- Controls : Include vehicle controls (DMSO <0.1%) and reference compounds (e.g., colchicine for microtubule disruption assays).

- Assay Validation : Perform Z’-factor analysis (>0.5 indicates high reliability). For enzyme inhibition, use Michaelis-Menten kinetics to determine IC₅₀ and Ki values.

- Data Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means. Use software like GraphPad Prism for nonlinear regression .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported synthetic yields of 2-(2,3,4-Trimethoxyphenyl)azetidine across studies?

Methodological Answer:

- Parameter Documentation : Ensure full disclosure of reaction conditions (e.g., exact stoichiometry, purity of starting materials).

- Reproducibility Tests : Repeat published protocols with independent reagents.

- Analytical Rigor : Compare NMR and HPLC traces with authentic samples. Use quantitative ¹³C NMR or internal standards (e.g., anthracene) for yield validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.